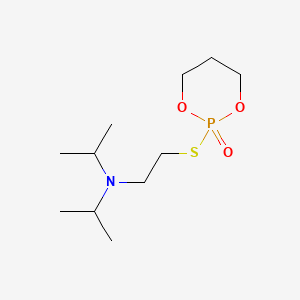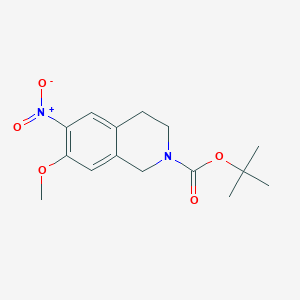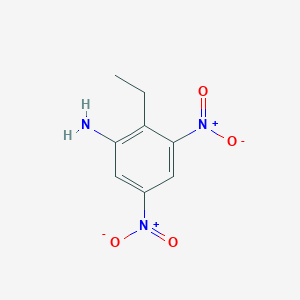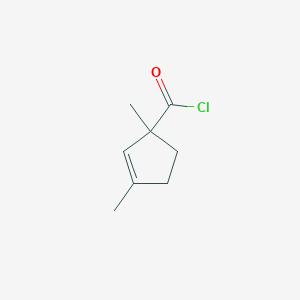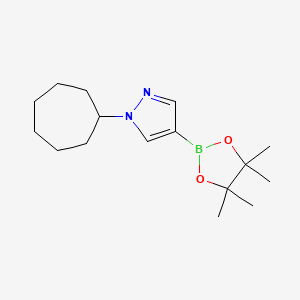
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cycloheptyl group, a pyrazole ring, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
The synthesis of 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cycloheptyl hydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the pyrazole ring, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the dioxaborolane moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents for these reactions include halogens and organometallic compounds.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. The dioxaborolane moiety is also known to interact with biomolecules, potentially leading to the formation of stable complexes .
Comparación Con Compuestos Similares
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: The triazole ring in this compound provides additional nitrogen atoms, which can influence its biological activity and chemical behavior.
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole:
Propiedades
Fórmula molecular |
C16H27BN2O2 |
|---|---|
Peso molecular |
290.2 g/mol |
Nombre IUPAC |
1-cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-19(12-13)14-9-7-5-6-8-10-14/h11-12,14H,5-10H2,1-4H3 |
Clave InChI |
TZSJIFBRHHOZKL-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


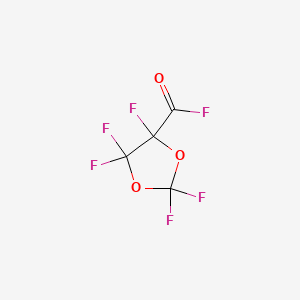


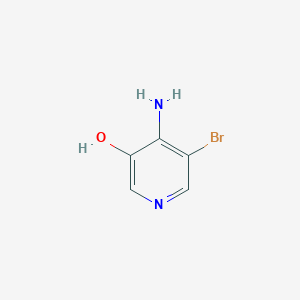



![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
